molecular formula C20H32BNO4 B8020882 tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No.: B8020882
M. Wt: 361.3 g/mol
InChI Key: ZXWBDHSXIJNYTI-UHFFFAOYSA-N
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Description

Tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an isopropyl group, and a boronic acid derivative. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the phenylboronic acid derivative. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: : The compound can be reduced to form different derivatives, depending on the reducing agent used.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted phenyl derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed

  • Oxidation: : Boronic esters and borates.

  • Reduction: : Reduced phenyl derivatives.

  • Substitution: : Substituted phenyl compounds.

Scientific Research Applications

Tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate: has several scientific research applications, including:

  • Chemistry: : Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

  • Biology: : Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Medicine: : Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine or cysteine residues in enzymes, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate: is unique due to its specific structural features and reactivity. Similar compounds include:

  • Phenylboronic acid derivatives: : These compounds share the boronic acid moiety but differ in their substituents and functional groups.

  • Tert-butyl carbamates: : These compounds have the tert-butyl group but lack the boronic acid functionality.

Properties

IUPAC Name

tert-butyl N-[3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BNO4/c1-13(2)14-10-15(21-25-19(6,7)20(8,9)26-21)12-16(11-14)22-17(23)24-18(3,4)5/h10-13H,1-9H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWBDHSXIJNYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OC(C)(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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